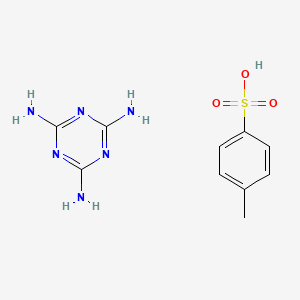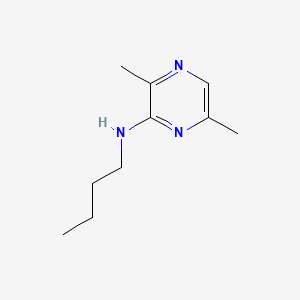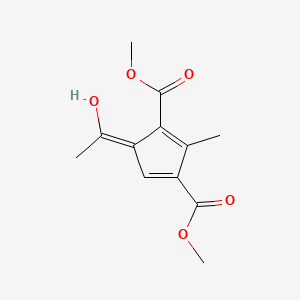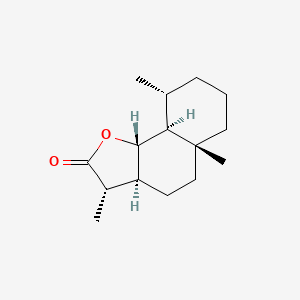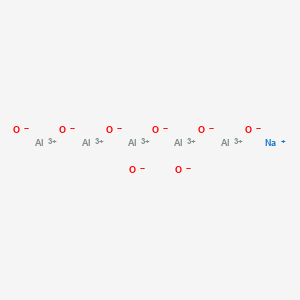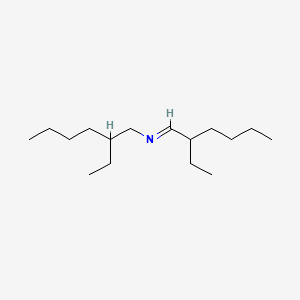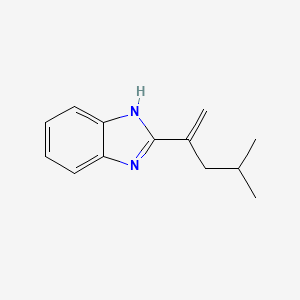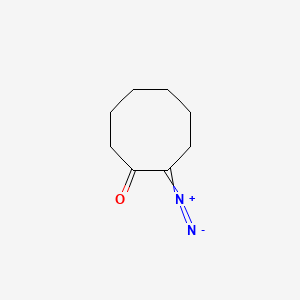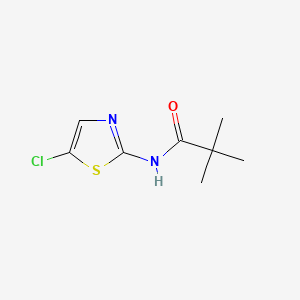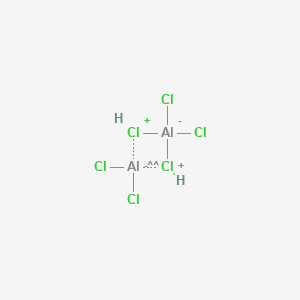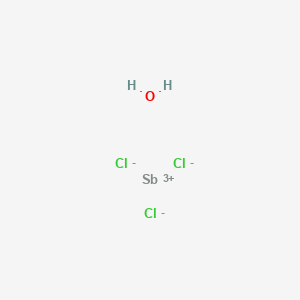
AMMONIUM TETRATHIOTUNGSTATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium Tetrathiotungstate, also known as Ammonium tungsten sulfide, has the linear formula (NH4)2WS4 . It is often used as a building block for transition metal sulfide cluster compounds .
Synthesis Analysis
Ammonium Tetrathiotungstate can be synthesized using a new method involving (NH4)2S . Another method involves the thermolysis of spin-coated ammonium tetrathiotungstate films by two-step high-temperature annealing without additional sulfurization .Physical And Chemical Properties Analysis
Ammonium Tetrathiotungstate has a molecular weight of 348.2 g/mol. It is capable of forming Hydrogen bonds, with 4 Hydrogen bond donors and 6 Hydrogen bond acceptors .Aplicaciones Científicas De Investigación
Catalysis and Hydrodesulfurization (HDS)
Ammonium tetrathiotungstate serves as a precursor for tungsten disulfide (WS2) catalysts. These catalysts find applications in hydrodesulfurization reactions, which are crucial for removing sulfur from crude oils. WS2 catalysts are often promoted with cobalt or nickel, enhancing their catalytic activity in HDS processes .
Gas Sensing
WS2, derived from ATT, exhibits gas-sensing properties. Researchers have explored its use as a gas sensor for detecting various gases, including volatile organic compounds (VOCs) and toxic gases. The unique electronic structure of WS2 makes it sensitive to changes in the surrounding gas environment .
Dry Lubrication
Due to its layered structure and low friction coefficient, WS2 is an excellent dry lubricant. It reduces wear and friction in mechanical systems, making it suitable for applications in bearings, gears, and other moving parts. The lubricating properties of WS2 contribute to improved efficiency and durability .
Lithium Batteries
WS2 has gained attention as an anode material in lithium-ion batteries. Its high capacity, stability, and ability to accommodate lithium ions during charge-discharge cycles make it a promising candidate for next-generation energy storage devices. Researchers continue to explore WS2-based battery materials .
Materials Synthesis
ATT plays a crucial role in the synthesis of various transition metal sulfide cluster compounds. For instance, it has been used in low-temperature, solid-state syntheses of heterometallic sulfide clusters stabilized with ligands like dppm (bis(diphenylphosphino)methane) . These clusters exhibit interesting electronic, magnetic, and optical properties.
Photocatalysis and Optoelectronics
While not as extensively studied as other applications, WS2-based materials show promise in photocatalytic reactions and optoelectronic devices. Their unique band structure allows for efficient light absorption and charge separation, making them relevant for solar energy conversion and light-emitting devices.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Ammonium Tetrathiotungstate involves the reaction between Sodium Tungstate and Ammonium Tetrathionate. The reaction results in the formation of Ammonium Tetrathiotungstate.", "Starting Materials": [ "Sodium Tungstate", "Ammonium Tetrathionate" ], "Reaction": [ "Step 1: Dissolve Sodium Tungstate in distilled water", "Step 2: Add Ammonium Tetrathionate to the Sodium Tungstate solution", "Step 3: Stir the mixture for several hours to ensure complete reaction", "Step 4: Filter the precipitate and wash with distilled water", "Step 5: Dry the precipitate at a low temperature to obtain Ammonium Tetrathiotungstate" ] } | |
Número CAS |
13862-78-7 |
Nombre del producto |
AMMONIUM TETRATHIOTUNGSTATE |
Fórmula molecular |
H8N2S4W-2 |
Peso molecular |
348.158 |
Nombre IUPAC |
azane;bis(sulfanylidene)tungsten;sulfanide |
InChI |
InChI=1S/2H3N.2H2S.2S.W/h2*1H3;2*1H2;;;/p-2 |
Clave InChI |
CCFCMIWYHMKPAO-UHFFFAOYSA-L |
SMILES |
N.N.[SH-].[SH-].S=[W]=S |
Origen del producto |
United States |
Q & A
Q1: What is the molecular formula and weight of ammonium tetrathiotungstate?
A1: Ammonium tetrathiotungstate has the molecular formula (NH4)2WS4 and a molecular weight of 348.21 g/mol. []
Q2: How can spectroscopic techniques be used to characterize ATTT?
A2: ATTT can be characterized using various spectroscopic methods:* UV-Vis spectroscopy reveals characteristic absorption bands for the [WS4] chromophore at around 393, 277, and 221 nm. []* Infrared (IR) spectroscopy identifies the triply degenerate asymmetric stretching vibration (ν3) of the W=S bond at 452 cm-1 and the weak (ν4) mode at 183 cm-1. Broad signals around 3000 cm-1 correspond to N-H stretching vibrations. [] * Raman spectroscopy confirms the symmetric stretching vibration (ν1) at 475 cm-1 and the asymmetric stretching vibration (ν3) at 464 cm-1. Weak signals at 195 and 183 cm-1 are assigned to (ν2) and (ν4) vibration modes, respectively. []* 1H NMR spectroscopy can be employed to analyze the organic cations present in various ATTT salts. []
Q3: What is the thermal decomposition behavior of ATTT?
A3: The thermal decomposition of ATTT depends on the atmosphere and typically involves multiple steps: * Inert atmosphere: ATTT decomposes to amorphous tungsten trisulfide (WS3) between 170-280°C, which then transforms into slightly crystalline tungsten disulfide (WS2) at higher temperatures (330-470°C). [] * Air atmosphere: Direct formation of amorphous WS2 occurs instead of WS3 as an intermediate. []
Q4: What are the catalytic properties of WS2 derived from ATTT?
A5: WS2 derived from ATTT has shown promising catalytic activity in various reactions, including:* Hydrodenitrogenation (HDN): ATTT-derived WS2 catalysts exhibit activity in HDN of o-toluidine, with the reaction pathway and kinetics being influenced by the presence of fluorine or nickel. [, , ]* Hydrogen evolution reaction (HER): WS2 catalysts prepared via thermolysis of ATTT have shown high efficiency in HER, especially when synthesized under H2S atmosphere. []* Photocatalysis: WS2 nanosheets synthesized from ATTT exhibit enhanced photocatalytic activity for rhodamine B degradation, particularly when supported on sepiolite nanofibers. [, ]* Selective hydrogenation of CO2: WS2 derived from ATTT has demonstrated high performance in the selective hydrogenation of CO2 to CO. []
Q5: How does the preparation method influence the morphology and catalytic activity of WS2 derived from ATTT?
A6: The morphology of WS2, such as the presence of single-layered or multilayered WS2 slabs, is influenced by factors like the tungsten precursor salt (ammonium metatungstate vs. ATTT), the presence of nickel, and the fluorination of the alumina support. [, ] These morphological differences further impact the catalytic performance of WS2.
Q6: How does the presence of fluorine impact the properties of ATTT-derived catalysts?
A7: Fluorination of the alumina support has been shown to:* Enhance the sulfidation of tungsten and nickel at low temperatures, promoting WS2 formation. [, ]* Increase the fraction of multilayered WS2 slabs and WS2 slab diameter. []* Influence the number of active sites in HDN catalysts without altering their intrinsic properties. [, ]
Q7: What is known about the stability of ATTT in different environments?
A8: ATTT decomposes thermally to form various tungsten sulfide species. [, , ] Its stability can be affected by factors such as temperature, atmosphere, and the presence of other chemical species.
Q8: What are the potential applications of ATTT beyond catalysis?
A9: * Lithium-ion batteries: WS2 nanotubes synthesized from ATTT have been investigated as potential cathode materials for lithium rechargeable batteries, displaying promising electrochemical properties. [, ]* Tyrosinase inhibition: ATTT has shown a dose-dependent inhibitory effect on tyrosinase activity, making it a potential candidate for developing whitening agents. []
Q9: Have computational methods been used to study ATTT?
A9: While the provided research focuses primarily on experimental characterization, computational methods like Density Functional Theory (DFT) could be applied to:* Investigate the electronic structure and bonding in ATTT.* Explore the mechanism of its decomposition to various tungsten sulfides.* Model its interaction with potential targets, such as tyrosinase. * Design and screen novel ATTT derivatives with improved properties.
Q10: What are other areas of research related to ATTT?
A11: * Exploring the impact of different synthesis parameters on the properties of ATTT-derived materials. [, ]* Investigating the potential of ATTT as a sulfide donor for biological applications. []* Evaluating the environmental impact and developing sustainable strategies for the synthesis and utilization of ATTT. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




